molecular formula C21H30N4O5 B14154761 1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin CAS No. 98402-10-9

1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin

Katalognummer: B14154761
CAS-Nummer: 98402-10-9
Molekulargewicht: 418.5 g/mol
InChI-Schlüssel: HQMVQAFWLQSQNG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of morpholinomethyl groups, a methoxyphenyl group, and a methylhydantoin core. Its unique structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin typically involves multiple steps, including the formation of the hydantoin core, introduction of the methoxyphenyl group, and attachment of the morpholinomethyl groups. The reaction conditions often require specific reagents, solvents, and catalysts to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include continuous flow reactors, automated synthesis systems, and advanced purification techniques to meet industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in biochemical assays and as a probe to study biological processes.

    Medicine: The compound has potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.

Wirkmechanismus

The mechanism of action of 1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 1,3-Bis(morpholinomethyl)-5-(p-methoxyphenyl)-5-methylhydantoin include:

  • 1,3-Bis(p-methoxyphenyl)urea
  • 1,3-Bis(4-(p-methoxyphenyl)piperazinyl)-2-propanol

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties, making it valuable for various research and industrial applications.

Eigenschaften

CAS-Nummer

98402-10-9

Molekularformel

C21H30N4O5

Molekulargewicht

418.5 g/mol

IUPAC-Name

5-(4-methoxyphenyl)-5-methyl-1,3-bis(morpholin-4-ylmethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C21H30N4O5/c1-21(17-3-5-18(28-2)6-4-17)19(26)24(15-22-7-11-29-12-8-22)20(27)25(21)16-23-9-13-30-14-10-23/h3-6H,7-16H2,1-2H3

InChI-Schlüssel

HQMVQAFWLQSQNG-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)N(C(=O)N1CN2CCOCC2)CN3CCOCC3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.